Isofenphos

説明

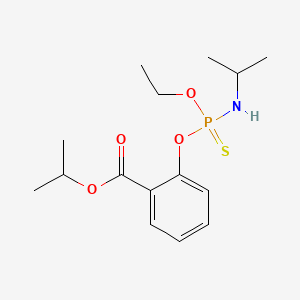

Isofenphos (CAS 25311-71-1) is a highly toxic organophosphate (OP) insecticide primarily used for soil pest control, targeting termites, corn rootworms, and nematodes in crops like corn, carrots, and bananas . It exhibits acute toxicity, with a rat oral LD50 of 28–38 mg/kg, and persists in the environment with a soil half-life of 30–300 days . Its mode of action involves acetylcholinesterase inhibition, common among OPs. This compound is metabolized in plants and animals to its oxon analog (this compound oxon), which is more toxic . Enantioselective studies reveal that the (S)-enantiomer is 3.7–149× more bioactive against pests but 1.1–32× more toxic to non-target organisms like aquatic species, while the (R)-enantiomer is 4× more toxic to earthworms .

特性

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQADATXFBOEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO4PS | |

| Record name | ISOFENPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032417 | |

| Record name | Isofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isofenphos is a colorless oil. Non corrosive. Used as an insecticide., Liquid; [Merck Index] Colorless liquid; [CAMEO], Liquid | |

| Record name | ISOFENPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

120 °C @ 0.01 mm Hg | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in n-hexane, dichloromethane, 2-propanol, toluene, In water, 22.1 mg/l @ 20 °C, 0.0221 mg/mL at 20 °C | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.131 @ 20 °C | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000003 [mmHg], 3.00X10-6 mm Hg @ 25 °C | |

| Record name | Isofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25311-71-1, 103982-06-5, 103982-07-6 | |

| Record name | ISOFENPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isofenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25311-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofenphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025311711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103982065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)-, 1-methylethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103982076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isofenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0514MAW53A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Less than -12 °C, -12 °C | |

| Record name | ISOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isofenphos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Isofenphos is synthesized through a series of chemical reactions involving the esterification of phosphoramidothioate. Industrial production methods often employ high-performance liquid chromatography for the purification of this compound, ensuring high purity and effectiveness .

化学反応の分析

Isofenphos undergoes several types of chemical reactions, including:

Hydrolysis: This reaction can lead to detoxification and involves breaking down this compound into less harmful compounds.

Oxidation: This compound can be oxidized to form this compound oxon, a more toxic metabolite.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include isopropyl salicylate and this compound oxon .

科学的研究の応用

Chemical Properties and Mechanism of Action

Isofenphos functions as a pesticide by inhibiting the activity of acetylcholinesterase, an enzyme crucial for neurotransmission in both insects and mammals. This inhibition leads to the accumulation of acetylcholine at synapses, causing overstimulation of the nervous system. Despite its effectiveness, this compound has been associated with significant toxicity, prompting regulatory scrutiny and restrictions on its use in food crops due to health risks to humans and non-target organisms .

Neurotoxicity

Research has indicated that this compound may cause delayed neurotoxicity. A study involving adult white leghorn hens revealed that administration of this compound led to clinical signs of ataxia and histopathological changes consistent with neurotoxic effects . Additionally, a case report documented prolonged intoxication following intramuscular injection of this compound, underscoring its potential for severe toxicity .

Embryotoxicity and Teratogenicity

A dermal application study in rats investigated the embryotoxic and teratogenic effects of this compound. Results indicated no significant treatment-related abnormalities in behavior or physical appearance among the offspring, although maternal weight gain was adversely affected . This suggests that while this compound may not directly induce malformations at certain doses, it can impact maternal health during gestation.

Metabolism and Biomonitoring

This compound undergoes extensive metabolism in biological systems, primarily through cytochrome P450 enzymes. Studies have identified metabolites such as this compound-methyl oxon (IFPO) and isocarbophos oxon (ICPO), with ICPO emerging as a potential biomarker for exposure assessment . Research has shown that the metabolic pathways differ significantly between enantiomers of this compound, with implications for understanding its toxicokinetics in humans .

Epidemiological Studies

Recent epidemiological studies have linked exposure to this compound with increased risks of type 2 diabetes mellitus (T2DM) in specific populations. A case-control study indicated that higher plasma levels of this compound were associated with a notable increase in T2DM prevalence among rural Chinese subjects . This finding raises concerns about the long-term health implications of chronic exposure to organophosphate pesticides.

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound necessitate careful monitoring. Studies have shown that different enantiomers exhibit varying degrees of toxicity towards non-target organisms, which can disrupt ecological balances . The stereoselective behavior of this compound in environmental matrices highlights the need for targeted risk assessments based on its chemical form.

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Class | Organophosphorus pesticide |

| Primary Use | Insecticide for agricultural applications |

| Mechanism | Acetylcholinesterase inhibition leading to neurotoxicity |

| Toxicity | Associated with delayed neurotoxicity; potential embryotoxic effects |

| Metabolism | Metabolized by cytochrome P450 enzymes; key metabolites include IFPO and ICPO |

| Biomonitoring Potential | ICPO identified as a biomarker for human exposure |

| Epidemiological Links | Associated with increased risk of type 2 diabetes mellitus |

| Environmental Concerns | Persistence and bioaccumulation; differential toxicity among enantiomers |

作用機序

Isofenphos exerts its effects by inhibiting acetylcholine esterase, an enzyme critical for the proper functioning of the nervous system . This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscle twitching, and eventually paralysis and death of the insect . The major metabolic pathways of this compound include oxidative desulfuration to this compound oxon and hydrolysis to isopropyl salicylate .

類似化合物との比較

Comparison with Similar Organophosphate Compounds

Structural and Functional Analogues

Isofenphos belongs to the OP class, sharing structural similarities with compounds like chlorpyrifos, diazinon, coumaphos, and fenamiphos. Key differences lie in substituent groups and metabolic pathways:

- Chlorpyrifos: Contains a trichloropyridinol group, enhancing stability. Used broadly in agriculture but banned in many countries due to neurodevelopmental risks.

- Diazinon: Features a pyrimidinyl group; less persistent (soil half-life: 2–14 days) but highly toxic to birds.

- Fenamiphos : A nematicide with a benzimidazole group; rapidly hydrolyzes in acidic soils.

Metabolic and Toxicological Profiles

Table 1: Comparative Data on this compound and Key OPs

Key Findings:

Toxicity: this compound is among the most acutely toxic OPs, surpassing chlorpyrifos and diazinon .

Persistence : Its environmental persistence exceeds most OPs, increasing risks of groundwater contamination .

Metabolism: Unlike chlorpyrifos and diazinon, this compound exhibits biphasic metabolism in human liver microsomes (HLMs), with rapid initial clearance complicating toxicokinetic modeling .

Environmental and Regulatory Considerations

- Residue Management : this compound residues in crops (e.g., 0.02 ppm in corn ) necessitate stringent monitoring via GC-MS or LC-MS .

- Regulatory Actions : Banned in the EU and Japan due to persistence and enantiomer-specific risks, whereas chlorpyrifos faces broader restrictions .

- Ecotoxicity: this compound is highly toxic to birds (avian LD50 = 5.6 mg/kg) and fish (LC50 = 0.003–0.03 mg/L), exceeding diazinon’s aquatic toxicity .

生物活性

Isofenphos is an organophosphate insecticide widely used in agriculture for pest control. Its biological activity is primarily linked to its mechanism of action, toxicity profiles, and environmental behavior, which are crucial for understanding its impact on both target and non-target organisms.

This compound acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synapses. This disruption causes overstimulation of the nervous system in insects, resulting in paralysis and death. The compound's efficacy varies based on its enantiomers, with the (S)-isomer generally exhibiting higher bioactivity against various pests compared to the (R)-isomer. For instance, studies show that (S)-isofenphos-methyl is significantly more toxic to pests like Meloidogyne incognita and Nilaparvata lugens, with bioactivity ranging from 3.7 to 149 times greater than that of its (R)-counterpart .

Toxicity Profiles

Acute Toxicity:

this compound exhibits acute toxicity not only to target insects but also to non-target organisms, including mammals and beneficial insects. Research indicates that the (S)-isomer has a higher toxicity profile, being 1.1 to 32 times more toxic to non-target organisms compared to the (R)-isomer .

Chronic Effects:

Chronic exposure to this compound has been associated with various health risks, including potential links to human myeloid leukemia . In agricultural settings, farm workers exposed to this compound have shown signs of organophosphate poisoning, evidenced by reduced plasma cholinesterase activity .

Environmental Behavior

The environmental degradation of this compound varies significantly based on its chemical structure and environmental conditions. Studies indicate that (R)-isofenphos-methyl degrades preferentially in water and soil environments, while the (S)-isomer tends to persist longer, raising concerns about its accumulation in ecosystems .

Case Study 1: Toxicity Assessment in Agricultural Workers

A study conducted among farm workers handling this compound revealed a 24.1% prevalence of organophosphate poisoning indicated by abnormal cholinesterase activity. Factors such as inadequate protective equipment and lack of training were significantly associated with higher poisoning rates .

Case Study 2: Enantiomeric Behavior in Aquatic Systems

Research focused on the enantiomeric behavior of this compound in aquatic environments showed that (R)-isofenphos-methyl was less persistent in river water compared to its (S)-counterpart. This differential behavior suggests implications for environmental risk assessments and regulatory frameworks concerning pesticide use .

Data Summary

| Parameter | (S)-Isofenphos-Methyl | (R)-Isofenphos-Methyl |

|---|---|---|

| Bioactivity (against pests) | 3.7 - 149 times more potent | Less potent |

| Toxicity (to non-target organisms) | 1.1 - 32 times more toxic | More potent for Eisenia foetida |

| Environmental Persistence | Higher persistence | Faster degradation |

Q & A

Q. What analytical methods are recommended for detecting Isofenphos residues in environmental samples?

- Methodological Answer : Detection requires multi-step validation. For soil/water samples:

Extraction : Use solid-phase extraction (SPE) with activated carbon cartridges to isolate this compound.

Chromatography : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, ensuring a detection limit <0.1 ppb .

Validation : Cross-validate results with gas chromatography (GC) coupled with flame photometric detection (FPD) to minimize matrix interference. Include recovery rate calculations (target: 80–120%) and blank controls to rule out contamination .

Q. How should researchers design toxicity studies for this compound in non-target organisms?

- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 223 for avian toxicity):

Dose-Response : Use at least five concentrations (e.g., 0.1–50 mg/kg) to establish LD50 and sublethal effects.

Exposure Routes : Include oral, dermal, and inhalation pathways. For aquatic organisms, follow static-renewal protocols to maintain this compound stability .

Controls : Use solvent-only controls and untreated cohorts to differentiate compound-specific effects from procedural artifacts.

Q. What are the critical factors in ensuring reproducibility in this compound degradation studies?

- Methodological Answer : Key considerations include:

- Environmental Variables : Standardize pH (6–8), temperature (20–25°C), and microbial activity (via soil pre-incubation).

- Sampling : Collect incremental subsamples (e.g., days 0, 7, 14) and homogenize using cryogenic grinding to minimize variability .

- Degradation Metrics : Report half-life (t½) with 95% confidence intervals and use kinetic models (e.g., first-order decay) to compare across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Conduct a systematic meta-analysis:

Data Harmonization : Normalize toxicity endpoints (e.g., LC50, NOAEL) using species-specific allometric scaling.

Covariate Analysis : Adjust for variables like exposure duration, solvent carriers, and organism life stages .

Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability and identify outliers via Cook’s distance analysis .

Q. What frameworks are suitable for designing longitudinal studies on this compound bioaccumulation?

- Methodological Answer : Use the PECO (Population, Exposure, Comparator, Outcome) framework:

- Population : Select keystone species (e.g., earthworms for soil ecosystems).

- Exposure : Simulate field-relevant concentrations (e.g., 1–10× agricultural application rates).

- Comparator : Include organophosphate analogs (e.g., chlorpyrifos) to assess class-specific trends.

- Outcome : Measure bioaccumulation factors (BAFs) and acetylcholinesterase inhibition rates .

Q. How can advanced spectroscopic techniques improve mechanistic studies of this compound photodegradation?

- Methodological Answer : Combine:

Time-Resolved Spectroscopy : Track transient intermediates (e.g., hydroxyl radicals) using laser flash photolysis.

Quantum Chemical Modeling : Apply density functional theory (DFT) to predict degradation pathways and validate with high-resolution mass spectrometry (HRMS) .

Isotope Labeling : Use deuterated this compound to trace bond cleavage sites during UV irradiation .

Q. What ethical and regulatory considerations apply to in vivo this compound research?

- Methodological Answer : Ensure compliance with:

- Animal Welfare : Follow ARRIVE 2.0 guidelines for humane endpoints and minimize sample sizes via power analysis .

- Data Transparency : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .

- Regulatory Alignment : Cross-reference EPA ecotoxicity thresholds and EU Annex II regulations for agrochemicals .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response relationships for this compound?

- Methodological Answer : Use:

- Probit Analysis : Fit sigmoidal curves to mortality data (software: EPA Probit Analysis Program).

- Benchmark Dose (BMD) Modeling : Derive BMDL10 (lower confidence limit) for risk assessment .

- Sensitivity Analysis : Test model robustness by varying covariance structures (e.g., heteroscedasticity adjustments) .

Q. What strategies mitigate bias in this compound meta-analyses?

- Methodological Answer : Implement:

- PRISMA Guidelines : Document literature search protocols (databases, keywords) and exclusion criteria.

- Publication Bias Tests : Use funnel plots and Egger’s regression to detect missing studies .

- Blinded Data Extraction : Assign independent reviewers to code outcomes and resolve discrepancies via Delphi consensus .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。